Cas no 70124-98-0 (2-(4-hydroxyphenyl)-3-methylbutanoic acid)

2-(4-hydroxyphenyl)-3-methylbutanoic acid structure
70124-98-0 structure
Product Name:2-(4-hydroxyphenyl)-3-methylbutanoic acid
Numero CAS:70124-98-0
MF:C11H14O3
MW:194.227063655853
CID:569719
PubChem ID:112192
Update Time:2025-04-19

2-(4-hydroxyphenyl)-3-methylbutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(P-HYDROXYPHENYL)ISOVALERIC ACID
    • 2-(4-HYDROXYPHENYL)-3-METHYLBUTYRIC ACID
    • PHPIA
    • 2-(p-Hydroxyphenyl)-3-methylbutanoic acid
    • 2-(4-Hydroxyphenyl)Isovaleric Acid
    • 2-(4-hydroxyphenyl)-3-methylbutanoic acid
    • Benzeneacetic acid,4-hydroxy-a-(1-methylethyl)-
    • EINECS 274-323-2
    • S821
    • AKOS006271612
    • alpha-isopropyl-4-hydroxyphenylacetic acid
    • EN300-1865722
    • SCHEMBL68895
    • NS00061340
    • Q27119832
    • 2-(P-HYDROXYPHENYL)ISOVALERICACID
    • GDBITPXOESTAML-UHFFFAOYSA-N
    • 2-(4-hydroxyphenyl)-3-methylbutanoicacid
    • alpha-isopropyl 4-hydroxyphenylacetic acid
    • DTXSID00990356
    • CHEBI:39359
    • 70124-98-0
    • Inchi: 1S/C11H14O3/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2H3,(H,13,14)
    • Chiave InChI: GDBITPXOESTAML-UHFFFAOYSA-N
    • Sorrisi: OC(C(C1C=CC(=CC=1)O)C(C)C)=O

Proprietà calcolate

  • Massa esatta: 194.09400
  • Massa monoisotopica: 194.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 2.4
  • Superficie polare topologica: 57.5A^2

Proprietà sperimentali

  • Colore/forma: Ago bianco come cristalli.
  • Densità: 1.17
  • Punto di ebollizione: 342.8°C at 760 mmHg
  • Punto di infiammabilità: 175.3°C
  • Indice di rifrazione: 1.553
  • PSA: 57.53000
  • LogP: 2.21640
  • Solubilità: Leggermente solubile in acqua.

2-(4-hydroxyphenyl)-3-methylbutanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1865722-0.05g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
0.05g
$768.0 2023-09-18
Enamine
EN300-1865722-0.1g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
0.1g
$804.0 2023-09-18
Enamine
EN300-1865722-0.25g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
0.25g
$840.0 2023-09-18
Enamine
EN300-1865722-0.5g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
0.5g
$877.0 2023-09-18
Enamine
EN300-1865722-1.0g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
1g
$1086.0 2023-06-01
Enamine
EN300-1865722-2.5g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
2.5g
$1791.0 2023-09-18
Enamine
EN300-1865722-5.0g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
5g
$3147.0 2023-06-01
Enamine
EN300-1865722-10.0g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
10g
$4667.0 2023-06-01
Enamine
EN300-1865722-1g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
1g
$914.0 2023-09-18
Enamine
EN300-1865722-5g
2-(4-hydroxyphenyl)-3-methylbutanoic acid
70124-98-0
5g
$2650.0 2023-09-18
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